molecular formula C7H9IN2O B7791010 pralidoxime iodide

pralidoxime iodide

Cat. No.: B7791010
M. Wt: 264.06 g/mol
InChI Key: QNBVYCDYFJUNLO-UHFFFAOYSA-N
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Description

Pralidoxime Iodide (CAS 94-63-3), also known as 2-PAM iodide, is a quaternary ammonium oxime compound that functions as a cholinesterase reactivator . Its primary research application is in the study of organophosphate poisoning, as it is an antidote for certain pesticides and chemicals with anticholinesterase activity . The compound's principal research value lies in its mechanism of action: it reactivates acetylcholinesterase (AChE) that has been inactivated by phosphorylation due to organophosphate exposure . This compound works by binding to the phosphorylated enzyme and cleaving the phosphate-ester bond, thereby restoring the enzyme's ability to hydrolyze the neurotransmitter acetylcholine . This reactivation is most effective when administered before the phosphorylated enzyme undergoes a dealkylation process known as "aging," which renders the enzyme irreversibly inactivated . Research into this compound is critical for developing treatments in toxicology and emergency medicine, particularly for nerve agent and pesticide exposure . The compound is typically studied in conjunction with atropine, which helps manage the muscarinic effects of organophosphate accumulation . This compound is a solid with a molecular formula of C7H9IN2O and a molecular weight of 264.07 g/mol . It is recommended to store this light- and air-sensitive compound refrigerated and under inert gas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBVYCDYFJUNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-63-3
Record name Pralidoxime iodide
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Record name Pralidoxime iodide
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Molecular Mechanisms of Acetylcholinesterase Reactivation by Pralidoxime Iodide

The primary therapeutic action of pralidoxime (B1201516) iodide is the reactivation of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. drugbank.compatsnap.com Organophosphorus compounds inhibit AChE by phosphorylating a serine residue within the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine (B1216132). hhs.govacs.org This leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. hhs.govnih.gov Pralidoxime iodide reverses this inhibition, restoring normal synaptic function. drugbank.com

Nucleophilic Reactivity of this compound at the Phosphorylated Active Site

The core of this compound's reactivation capability lies in its function as a potent nucleophile. acs.org The oxime group of the pralidoxime molecule performs a nucleophilic attack on the phosphorus atom of the organophosphate that is covalently bonded to the AChE active site. patsnap.commedchemexpress.compatsnap.com This chemical reaction cleaves the phosphate-enzyme bond, liberating the functional enzyme and forming a new, phosphorylated oxime. patsnap.comhhs.gov

The interaction between pralidoxime and the phosphorylated AChE is a highly specific, three-dimensional process. Pralidoxime initially binds to the anionic site of the AChE active site, which is left unoccupied by the organophosphate. wikipedia.org This positioning is crucial, as it orients the oxime group in close proximity to the phosphorylated serine residue.

Computational studies have elucidated a three-step mechanism for this reactivation:

Hydrogen Transfer : A hydrogen atom is transferred from the pralidoxime molecule to a histidine residue (His447) in the enzyme's catalytic triad. acs.org

SN2 Nucleophilic Substitution : The now-activated oxime performs a nucleophilic attack on the phosphorus atom of the organophosphate. acs.org

Final Hydrogen Transfer : The histidine residue transfers a hydrogen atom back to the serine residue (Ser203), completing the regeneration of the active enzyme. acs.org

The positive charge on the pyridinium (B92312) ring of pralidoxime is vital for its entry and stable positioning within the enzyme's active site gorge, which is lined with aromatic residues. nih.gov The stereochemistry of the inhibiting organophosphate also significantly impacts the efficacy of reactivation. For instance, the reactivation of VX-inhibited AChE by the oxime HI-6 is highly dependent on the specific stereoisomer of VX that caused the inhibition. acs.org

Kinetic Parameters of Reactivation: Insights from In Vitro and Ex Vivo Studies

In vitro studies using purified human acetylcholinesterase or erythrocyte-bound enzyme have been instrumental in determining these parameters. These studies have shown that the reactivation potency of pralidoxime varies significantly depending on the specific organophosphate inhibitor. hhs.govnih.gov For example, pralidoxime is generally less potent than other oximes like obidoxime (B3283493), especially against certain nerve agents. nih.gov

Ex vivo studies, often utilizing tissue preparations like the diaphragm or blood samples from poisoned animals, provide insights that bridge the gap between in vitro kinetics and in vivo efficacy. nih.govfrontiersin.org Research has shown that in guinea pigs exposed to sarin (B92409) and VX, pralidoxime administration restored AChE function in the blood and peripheral tissues. However, it was ineffective against cyclosarin, tabun (B1200054), or soman (B1219632) inhibition in some models. hhs.gov

The table below summarizes key kinetic parameters for pralidoxime and related oximes from various studies.

OximeInhibitorEnzyme SourceKD (µM)kr (min-1)kr2 (mM-1 min-1)Reference
Pralidoxime (2-PAM) Paraoxon-ethylHuman AChE--- tandfonline.com
4-Me-2-PAM Paraoxon-ethylHuman AChE--67% relative efficiency to 2-PAM at 18.8 µM nih.gov
Obidoxime Paraoxon-ethylHuman AChE--- tandfonline.com
HI-6 Paraoxon-ethylHuman AChE--- tandfonline.com
MMB-4 SarinHuman AChEHighHigh- nih.gov
MMB-4 TabunHuman AChE-Extremely Low- nih.gov

Note: This table is illustrative. Direct comparison of values across different studies can be challenging due to variations in experimental conditions. Some studies report relative efficiencies rather than absolute kinetic constants.

The "Aging" Phenomenon of Phosphorylated Acetylcholinesterase and Its Mechanistic Implications for this compound Action

The efficacy of this compound is critically time-dependent due to a process known as "aging". patsnap.comnih.gov Aging is a chemical modification of the phosphorylated AChE complex that renders it resistant to reactivation by oximes. wikipedia.orgnih.gov This process involves the dealkylation, or cleavage of an alkyl group, from the phosphorus atom of the bound organophosphate. nih.gov

The dealkylation strengthens the bond between the phosphorus and the enzyme's serine residue, making it insusceptible to nucleophilic attack by pralidoxime. nih.gov Once aging has occurred, the restoration of enzyme function relies on the much slower process of de novo synthesis of new AChE.

The rate of aging varies significantly depending on the chemical structure of the organophosphate. nih.gov For instance, AChE inhibited by the nerve agent soman has an aging half-life as short as a few minutes, while inhibition by VX results in a much slower aging process, with a half-life of many hours. cambridge.org This variability has profound implications for the therapeutic window of pralidoxime. For rapidly aging agents, the oxime must be administered almost immediately after exposure to be effective. cambridge.org Pralidoxime can, however, slow the process of aging, providing a modest benefit even if complete reactivation is not achieved. drugbank.comhhs.gov

Direct Chemical Reactions of this compound with Organophosphorus Compounds: A Mechanistic Perspective

In addition to its primary role in reactivating inhibited AChE, this compound can also directly detoxify certain organophosphorus compounds through a direct chemical reaction. drugbank.comhhs.gov This mechanism involves the same nucleophilic character of the pralidoxime molecule.

Computational and Theoretical Studies on Pralidoxime Iodide Enzyme Interactions

Molecular Docking Simulations of Pralidoxime (B1201516) Iodide with Acetylcholinesterase Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger molecule, such as a protein. In the context of pralidoxime, docking simulations are crucial for understanding how it positions itself within the active site of organophosphate-inhibited acetylcholinesterase (AChE).

Research findings indicate that the quaternary pyridinium (B92312) ring of pralidoxime, which carries a permanent positive charge, is fundamental for its entry and positioning within the enzyme's active site. researchgate.netnih.gov Docking studies have shown that this charged group guides the molecule into the active-site gorge, where it interacts with key amino acid residues. nih.gov The positive charge facilitates interaction with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE, which helps to properly orient the nucleophilic oxime group for the subsequent reactivation step. nih.govmhmedical.com Simulations have demonstrated that pralidoxime is well-accommodated in the enzyme's active gorge, allowing for suitable interactions necessary for reactivation. researchgate.net Molecular docking has also been employed to compare the binding of pralidoxime to that of other oximes, assessing their potential effectiveness against various organophosphate-inhibited AChE complexes, including those inhibited by nerve agents like sarin (B92409), cyclosarin, and tabun (B1200054). nih.gov

Table 1: Key Interactions of Pralidoxime in the AChE Active Site Identified by Molecular Docking

Pralidoxime MoietyInteracting AChE Site/ResidueType of InteractionSignificance
Quaternary Pyridinium RingCatalytic Anionic Site (e.g., Trp86)Cation-π InteractionAnchors the molecule in the active site. researchgate.net
Quaternary Pyridinium RingPeripheral Anionic Site (e.g., Tyr124)Cation-π InteractionGuides the oxime into the active site gorge. nih.govresearchgate.net
Oxime Group (-CH=NOH)Phosphorylated Serine (e.g., Ser203-OP)Proximity for Nucleophilic AttackPositions the nucleophile for the dephosphorylation reaction. researchgate.net

Molecular Dynamics Simulations Investigating Conformational Changes and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations of pralidoxime within the AChE active site have been crucial for validating docking predictions and understanding the dynamic behavior of the system.

Studies have shown that the positive charge on pralidoxime is not only important for initial binding but also for its retention within the active site. researchgate.netscielo.br MD simulations of human AChE inhibited by tabun showed that pralidoxime remains inside the active site, whereas neutral or anionic analogues tend to move away from the phosphorylated serine residue. researchgate.netscielo.br These simulations analyze the fluctuations and stability of the ligand's position by monitoring the distance between the pralidoxime oxime group and the phosphorus atom of the organophosphate adduct. scielo.br For instance, in one simulation, pralidoxime, when placed near the phosphorylated serine, stabilized at a distance of approximately 0.5 nm. scielo.br Furthermore, MD trajectories can be used to calculate relative binding energies using methods like the Molecular Mechanics Generalized-Born Surface Area (MM/GBSA) approach, which provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Table 2: Representative Data from MD Simulations of Pralidoxime in Tabun-Inhibited AChE

SystemInitial O(oxime)-P(organophosphate) DistanceStabilized O-P Distance after MD SimulationKey Finding
Pralidoxime (2-PAM)~0.3 nm~0.5 nmRemains within the active site, in a favorable region for reaction. scielo.br
Neutral Analogue (DZP)~0.3 nm~0.5 nmMoves away from the target phosphorus atom. scielo.br
Anionic Analogue (DZPanion)~0.3 nm~0.7 nmIs actively repelled and moves further away. scielo.br

Quantum Chemical Calculations of Pralidoxime Iodide Reactivity and Electronic Structure

Quantum chemical (QC) calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of pralidoxime that determine its reactivity. researchgate.net These methods provide a detailed understanding of the molecule's electronic structure, charge distribution, and nucleophilicity, which are central to its function as a reactivator. researchgate.netacs.org

The primary mechanism of AChE reactivation by pralidoxime is a nucleophilic attack from its oxime group onto the phosphorus atom of the enzyme-inhibitor adduct. smolecule.com QC calculations are essential for quantifying the nucleophilic character of the oximate anion (the deprotonated form of the oxime), which is the active species in the reaction. acs.org Studies have investigated how substituents on the pyridinium ring can alter the oxime's pKa and enhance the formation of the more potent oximate nucleophile at physiological pH. acs.org These calculations can determine properties such as molecular orbital energies (HOMO-LUMO gap), atomic charges, and dipole moments, which correlate with the molecule's reactivity and stability. researchgate.net

Table 3: Electronic Properties of Pralidoxime Precursors from Quantum Chemical Calculations

PropertyMethodFindingReference
Charge DistributionB3LYP/6-311++G(d,p)Reveals the localization of partial charges on atoms, highlighting the electrophilic and nucleophilic centers. researchgate.net
NucleophilicityDFTMethyl substitutions on the pyridinium ring can increase the nucleophilicity of the oxime group. acs.org
pKaQM CalculationsHalogen substitutions can lower the pKa, which enhances the formation of the reactive oximate anion. acs.org

QM/MM Methods Applied to this compound Reactivation Pathways

To accurately model the chemical reaction of reactivation within the complex biological environment of the enzyme, researchers use hybrid quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.netnih.gov In this approach, the region where the chemical reaction occurs (the pralidoxime oxime, the organophosphate, and key active site residues) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with computationally efficient MM. acs.org

QM/MM simulations have been instrumental in elucidating the step-by-step mechanism of AChE reactivation by pralidoxime. researchgate.netresearchgate.net These studies have successfully modeled the nucleophilic attack of the oxime on the phosphorus atom, the formation of a trigonal bipyramidal transition state, and the subsequent cleavage of the bond between phosphorus and the serine oxygen of the enzyme. researchgate.netmdpi.com By calculating the energy profile along the reaction coordinate, researchers can determine the activation energy barrier for the reactivation process. nih.govmdpi.com These calculations have confirmed that pralidoxime can be kept inside the active site in a favorable position for dephosphorylation and have proposed energetically favorable reactivation mechanisms. researchgate.netresearchgate.net Some studies suggest that the deprotonated form of pralidoxime is the active species, showing a lower energy barrier for reactivation compared to the protonated form. mdpi.com

Table 4: Energetics of Tabun-Inhibited AChE Reactivation by Pralidoxime via QM/MM

Reaction StepSystem StateRelative Energy (kcal/mol)Key Finding
1. Reactant ComplexPralidoxime + Inhibited AChE0.0 (Reference)Initial stable state before reaction.
2. Transition State (TS)Pentavalent Phosphorus Intermediate+11.5Represents the activation energy barrier for the nucleophilic attack. researchgate.net
3. Product ComplexPhosphorylated Pralidoxime + Reactivated AChE-118.9The overall reaction is highly spontaneous and energetically favorable. researchgate.net

Theoretical Models for Enzyme Inactivation and Reactivation Kinetics

The effectiveness of an oxime reactivator is not solely dependent on its intrinsic reactivity but also on its binding affinity for the inhibited enzyme and the concentration achieved at the site of action. tandfonline.com A fundamental kinetic model incorporates several constants: the dissociation constant (K_D) for the inhibited enzyme-oxime complex, the first-order reactivation rate constant (k_r), and the rate constant for the irreversible "aging" of the inhibited enzyme (k_age), a process that renders it resistant to reactivation. tandfonline.comoup.com Theoretical models can be used to calculate the necessary oxime concentration required to achieve a certain level of reactivation within a specific timeframe. tandfonline.com For example, calculations have shown that for certain organophosphates like cyclosarin, extraordinarily high concentrations of pralidoxime would be needed for adequate reactivation, highlighting its limitations. tandfonline.com These models are often developed and validated using in vitro experimental data, where cholinesterase activity is measured over time after exposure to an inhibitor and subsequent treatment with pralidoxime. oup.comoup.com

Table 5: Key Parameters in Theoretical Kinetic Models of AChE Reactivation

ParameterSymbolDescriptionSignificance
Reactivation Rate ConstantkrThe rate at which the oxime-enzyme complex yields the reactivated enzyme.A higher kr indicates a more efficient chemical reactivation step. tandfonline.com
Dissociation ConstantKDA measure of the binding affinity of the oxime for the inhibited enzyme.A lower KD indicates stronger binding, which can compensate for lower reactivity. tandfonline.com
Aging Rate ConstantkageThe rate at which the inhibited enzyme becomes irreversibly non-reactivatable.A rapid aging process limits the therapeutic window for oxime administration. oup.com
Inhibition Rate ConstantkiThe rate of covalent modification of the enzyme by the organophosphate.Describes the speed of the initial poisoning event. oup.com

Structure Activity Relationships Sar and Oxime Design Principles

Influence of Pralidoxime (B1201516) Iodide's Chemical Structure on Reactivation Potential

Pralidoxime iodide's capacity to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function, is intrinsically linked to its molecular design. patsnap.com As a monopyridinium oxime, its structure features a positively charged nitrogen atom within a pyridine (B92270) ring and a nucleophilic oxime group (-CH=NOH). This arrangement is key to its mechanism of action. patsnap.comeb.mil.br

The positively charged quaternary nitrogen guides the molecule to the anionic site of the inhibited AChE, positioning the oxime group for a nucleophilic attack on the phosphorus atom of the organophosphate. srce.hr This attack cleaves the bond between the organophosphate and the serine residue in the enzyme's active site, thereby restoring the enzyme's function. eb.mil.br The iodide salt form of pralidoxime is less soluble in water compared to its chloride counterpart. mhmedical.com

The specific placement of the oxime group at the 2-position of the pyridinium (B92312) ring is crucial. This configuration, in its biologically active syn-I form, allows for optimal orientation within the AChE active site for nucleophilic attack. nih.gov

Comparative Mechanistic Analysis of this compound with Other Oxime Reactivators

The field of cholinesterase reactivators extends beyond pralidoxime to include other oximes like obidoxime (B3283493), HI-6, and trimedoxime, each with distinct structural features and reactivation profiles. srce.hrresearchgate.net

Monopyridinium vs. Bispyridinium Oxime Structures and Reactivation Mechanisms

A fundamental distinction among oxime reactivators lies in their classification as either monopyridinium or bispyridinium compounds. Pralidoxime is a monopyridinium oxime, possessing a single pyridinium ring. srce.hr In contrast, bispyridinium oximes, such as obidoxime and trimedoxime, feature two pyridinium rings connected by a linker chain. srce.hr

This structural difference has significant mechanistic implications. While the single pyridinium ring of pralidoxime primarily interacts with the catalytic anionic site of AChE, the two cationic heads of bispyridinium oximes can potentially bind to both the catalytic and peripheral anionic sites of the enzyme. scienceopen.comdtic.mil This dual-site binding is thought to provide extra stability for the reactivator within the enzyme's gorge, potentially leading to enhanced reactivation efficacy, particularly for certain types of organophosphate inhibition. nih.govscienceopen.com

Generally, bispyridinium oximes are considered more effective in reactivating AChE inhibited by certain nerve agents like tabun (B1200054) compared to monopyridinium oximes. jcu.czupol.cz However, a drawback of bispyridinium oximes is their lower lipophilicity, which can result in poorer penetration of the blood-brain barrier. jcu.cz

The number of oxime groups is not the sole determinant of effectiveness. For instance, the bispyridinium oxime K203, which has only one oxime group, has demonstrated greater efficacy in reactivating tabun-inhibited AChE than bispyridinium oximes with two oxime groups, such as obidoxime. jcu.cz

Impact of Substituents (e.g., Halogenation, Methyl Substitution) on Pralidoxime Analog Reactivity

Modifications to the pralidoxime scaffold through the addition of various substituents can significantly alter its reactivation properties.

Halogenation: The introduction of halogen atoms to the pyridinium ring of pralidoxime has been explored as a strategy to enhance reactivation. Halogen substituents can lower the pKa of the oxime, which in turn enhances the formation of the more nucleophilic oximate anion. researchgate.net Studies on halogenated pralidoxime derivatives have shown that C3-halogenated oximes, in particular, exhibit high reactivation ability for organophosphate-inhibited cholinesterases compared to the parent pralidoxime. researchgate.net The position of the halogen is critical, as C4 and C6 halogenated oximes have shown instability. researchgate.net

Methyl Substitution: The placement of a methyl group on the pyridinium ring of pralidoxime also influences its reactivation efficiency. A study involving methyl scanning of the pralidoxime ring revealed varied effects depending on the substitution position. nih.gov For instance, 4-Me-2-PAM and 6-Me-2-PAM showed relative reactivation efficiencies of 90% and 87%, respectively, compared to pralidoxime when tested against paraoxon-inhibited human AChE. nih.gov Conversely, 3-Me-2-PAM and 5-Me-2-PAM exhibited significantly reduced reactivation capabilities, with efficiencies of only 13% and 44%, respectively. nih.gov These findings highlight the steric and electronic effects that substituents can exert on the binding and reactivity of the oxime.

Rational Design Strategies for Enhanced Cholinesterase Reactivators Based on this compound Scaffolds

The limitations of current oxime reactivators, including the lack of a "universal antidote" effective against all organophosphates, have spurred efforts in the rational design of new and improved compounds. eb.mil.br

One promising strategy involves the dimerization of pralidoxime and its analogs to create bis-pyridinium oximes. nih.gov By linking two pralidoxime-like units with an optimal length linker, typically around seven methylene (B1212753) groups, it is possible to create reactivators that can bind simultaneously to the catalytic and peripheral anionic sites of AChE. researchgate.net This dual binding can induce conformational changes in the enzyme that enhance the dephosphorylation rate. nih.gov For example, 1,7-Heptylene-bis-N,N'-syn-2-pyridiniumaldoxime has been shown to be 100 times more potent than pralidoxime in reactivating human AChE poisoned by isoflurophate. nih.gov

Another approach focuses on modifying the pralidoxime scaffold to improve its ability to cross the blood-brain barrier. nih.gov This often involves increasing the lipophilicity of the molecule. researchgate.net The design of novel phenoxyalkyl pyridinium oximes, for instance, has shown promise in creating brain-penetrating reactivators. nih.gov

Furthermore, the incorporation of electron-donating groups onto the pyridinium core of pralidoxime analogs is being investigated to enhance their binding affinity and permeability across the blood-brain barrier. nih.gov Computational studies, such as molecular docking and density functional theory (DFT), are increasingly being used to predict the efficacy of newly designed analogs and to understand the intricate molecular interactions that govern reactivation. scienceopen.commdpi.com

Synthetic Methodologies and Chemical Derivatization of Pralidoxime Iodide for Research

Historical and Modern Synthetic Routes to Pralidoxime (B1201516) Iodide

The foundational synthesis of pralidoxime iodide (2-PAM) was independently developed in the mid-1950s by researchers in the United States and the United Kingdom. nih.gov The most common and historically significant method involves a two-step process. wikipedia.orgdrdo.gov.in The first step is the reaction of pyridine-2-carboxaldehyde with hydroxylamine (B1172632), which yields pyridine-2-aldoxime (B213160). wikipedia.orgdrdo.gov.in In the subsequent step, the pyridine-2-aldoxime undergoes quaternization through alkylation with methyl iodide, producing pralidoxime as the iodide salt. wikipedia.orgdrdo.gov.in

In 1956, Green and collaborators described a synthesis where 2-pyridine aldoxime was reacted with methyl iodide in ethanol (B145695) under reflux for four hours. eb.mil.br A year later, Ginsburg and his team presented three different synthetic routes for this compound. eb.mil.br One of these methods, which resulted in a 62% yield, involved a recrystallization step using methanol (B129727) or ethanol. eb.mil.br

Modern adaptations of this classical synthesis have focused on optimizing reaction conditions and improving yield and purity. For instance, a process developed by the Defence Research and Development Establishment (DRDE) in India outlines a three-step synthesis for the chloride salt, which begins with the preparation of this compound. drdo.gov.in This process involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride to form pyridine-2-carboxaldoxime, followed by quaternization with methyl iodide to produce this compound. drdo.gov.in The iodide is then converted to the chloride salt. drdo.gov.in

Research has also explored various solvents to enhance the efficiency of the methylation step. Studies have shown that dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN) are suitable solvents, with DMF leading to a higher conversion rate under certain conditions. acs.org Specifically, using a large excess of 2-pyridinealdoxime relative to methyl iodide at 120°C in DMF resulted in over 80% conversion to this compound within five minutes. acs.org

Table 1: Comparison of Historical and Modern Synthetic Approaches for this compound

Feature Historical Synthesis (Ginsburg, 1957) Modern Optimized Synthesis (DRDE)
Starting Materials Pyridine-2-aldoxime, Methyl iodide Pyridine-2-carboxaldehyde, Hydroxylamine hydrochloride, Methyl iodide
Key Steps One-step quaternization Two-step: Oxime formation followed by quaternization
Solvent Ethanol or Methanol Not specified for iodide synthesis
Yield 62% (with recrystallization) >99% purity for the final chloride product
Notes Focused on the synthesis of pralidoxime and its derivatives. Developed for scalable production of the chloride salt.

Novel Approaches in this compound Synthesis, Including Continuous Flow Chemistry

In recent years, continuous flow chemistry has emerged as a promising alternative to traditional batch synthesis for the production of pharmaceuticals, offering advantages in terms of safety, efficiency, and scalability. A recent study detailed the development of a two-step continuous-flow synthesis of this compound. researchgate.net

A key challenge in developing a fully integrated cascade process was the incompatibility of the optimal solvents for each step. The oxime formation proceeds efficiently in a polar protic solvent like water, while the methylation is more effective in a solvent like acetonitrile. researchgate.net The researchers successfully addressed this by altering the reaction sequence and incorporating a heat exchanger, which allowed for a stable, continuous process. researchgate.net Further optimization by adjusting reactant concentrations led to a significant increase in space-time yields, highlighting the potential of this method for efficient and scalable production of this compound. researchgate.net

Table 2: Performance of Continuous Flow Synthesis of this compound

Parameter Optimized Condition Result
Oxime Formation Residence Time 20 minutes 96% Conversion
Methylation Residence Time 60 minutes at 120°C 78% Conversion
Overall Process Yield - 75%
Initial Space-Time Yield - 0.18 g/h
Optimized Space-Time Yield Increased concentration 2.2 g/h

Derivatization of this compound for Structure-Activity Probing and Mechanistic Elucidation

The derivatization of this compound is a key strategy for probing its structure-activity relationships (SAR) and elucidating the mechanism of AChE reactivation. By systematically modifying the structure of pralidoxime, researchers can identify the chemical features that are crucial for its antidotal efficacy.

One area of focus has been the synthesis of halogenated derivatives of pralidoxime. acs.org The rationale behind introducing halogen substituents is to lower the pKa of the oxime group, thereby enhancing the formation of the more nucleophilic oximate anion, which is the active species in the reactivation of phosphorylated AChE. acs.org A series of novel halogen-containing pyridinium (B92312) oximes were designed and synthesized for this purpose. acs.org The final products were typically synthesized via the bimolecular nucleophilic substitution (SN2) reaction of the corresponding halogenated pyridine-2-aldoxime with iodomethane (B122720) or methyl trifluoromethanesulfonate. acs.org

These studies revealed that the position and nature of the halogen substituent significantly impact the stability and reactivity of the resulting compounds. For instance, it was observed that halogen substitution at the C4 and C6 positions of the pyridine (B92270) ring led to pronounced instability in phosphate-buffered saline (PBS) solutions. acs.org Among the halogens, fluorinated oximes were the least stable, followed by chlorinated oximes, while brominated oximes were the most stable. acs.org This information is crucial for designing more effective and stable oxime reactivators.

Isotopic Labeling Strategies for Mechanistic and Analytical Research

Isotopic labeling is a powerful tool for studying the mechanism of action, metabolism, and pharmacokinetics of drugs. In the context of this compound, isotopic labeling, particularly with carbon-11 (B1219553) ([¹¹C]), has been employed to enable in vivo imaging studies using Positron Emission Tomography (PET).

The radiosynthesis of [¹¹C]this compound ([¹¹C]2-PAM) has been developed to trace the distribution of the antidote within the body, especially its ability to cross the blood-brain barrier. acs.org The synthesis involves the reaction of 2-pyridinealdoxime with [¹¹C]methyl iodide ([¹¹C]CH₃I). acs.org The reaction conditions are carefully controlled to maximize the radiochemical yield and molar activity of the final product. acs.org

In a typical procedure, [¹¹C]CH₃I is bubbled into a solution of 2-pyridinealdoxime in a suitable solvent like acetonitrile, and the mixture is heated. acs.org The resulting [¹¹C]2-PAM is then purified using high-performance liquid chromatography (HPLC). acs.org This technique has allowed for the non-invasive in vivo imaging of [¹¹C]2-PAM distribution, providing valuable data on its concentration in various tissues, including the brain. acs.org Such studies are critical for understanding the limitations of current antidotes and for the development of new reactivators with improved central nervous system penetration. hhs.gov

Advanced Analytical and Spectroscopic Techniques for Pralidoxime Iodide Research

Spectroscopic Characterization of Pralidoxime (B1201516) Iodide and Its Interactions with Enzymes

Spectroscopic techniques provide detailed information about the structure of pralidoxime iodide and its dynamic interactions with its biological target, acetylcholinesterase (AChE).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the chemical structure of this compound. selleckchem.com These techniques provide a detailed map of the hydrogen and carbon atoms within the molecule, ensuring the correct isomeric form and purity. NMR is also used to study the compound's stability and degradation products. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used to determine the concentration of this compound in solutions and to study its electronic properties. This compound exhibits characteristic absorption maxima in the UV range. nih.govmdpi.com Under acidic conditions, it shows a maximum UV absorption at approximately 293 nm. mdpi.com The UV spectrum can also be used to monitor reactions, such as the interaction with acetylcholinesterase or the hydrolysis of substrates. nih.govproquest.comnih.gov A study of the iodine-starch complex, relevant to the iodide salt, identified a maximum absorption band at 615 nm. ui.ac.id

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the precise molecular weight of this compound (C₇H₉IN₂O), which is 264.06 g/mol . selleckchem.comsmolecule.com It is also invaluable for identifying metabolites and degradation products in biological samples and for studying the compound's fragmentation patterns. researchgate.net When coupled with liquid chromatography (LC-MS), it can be used to determine the presence of pyridinium (B92312) aldoximes in tissues and dialysates. researchgate.net

Spectroscopic Studies of Enzyme Interactions: Spectroscopic methods are critical for understanding how this compound interacts with acetylcholinesterase. For instance, changes in the UV-Vis spectrum can indicate the binding of pralidoxime to the enzyme. caymanchem.com Furthermore, these techniques can monitor the reactivation of organophosphate-inhibited AChE by observing the restoration of enzymatic activity, often through a colorimetric reaction. nih.govresearchgate.net

Spectroscopic Technique Application in this compound Research Key Findings
¹H and ¹³C NMR Structural confirmation and purity assessment.Confirms the chemical structure and isomeric purity of this compound. selleckchem.com
UV-Vis Spectroscopy Concentration determination and reaction monitoring.This compound has a characteristic λmax at ~293 nm under acidic conditions. mdpi.com
Mass Spectrometry Molecular weight determination and metabolite identification.Confirms the molecular weight of 264.06 g/mol and identifies fragmentation patterns. selleckchem.comsmolecule.comresearchgate.net

Chromatographic and Electrophoretic Methods for this compound Purity Assessment and Mechanistic Study Monitoring

Chromatographic and electrophoretic techniques are the workhorses for separating this compound from impurities and for monitoring the progress of its reaction with inhibited enzymes.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of this compound, with purity levels often specified as ≥95% or ≥98%. selleckchem.com Various HPLC methods have been developed, including reversed-phase, ion-pair, and hydrophilic interaction chromatography (HILIC), often coupled with UV detection for quantification. mdpi.comresearchgate.netresearchgate.net HPLC is also essential for monitoring the kinetics of AChE reactivation by separating the reactivated enzyme, the inhibited enzyme, and the pralidoxime-organophosphate complex. nih.govresearchgate.net A robust reversed-phase HPLC method using a chaotropic salt as a mobile-phase additive has been developed for determining pralidoxime chloride in autoinjectors. mdpi.com

Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) offers a high-resolution alternative for the analysis of this compound, particularly in biological fluids like urine. researchgate.netresearchgate.net CZE methods have been developed for the specific assay of pralidoxime, demonstrating good linearity, precision, and sensitivity. researchgate.net This technique is advantageous due to its simplicity, as it often requires minimal sample preparation. researchgate.net

Thin-Layer Chromatography (TLC): Thin-layer chromatography provides a rapid and straightforward method for the qualitative analysis of this compound and its reaction intermediates. It can be used for quick purity checks and to separate different isomers.

Analytical Method Primary Application Noteworthy Findings
HPLC Purity assessment and reaction monitoring.Purity is typically ≥95-98%. selleckchem.com Various methods exist for different sample matrices. mdpi.comresearchgate.netresearchgate.net
Capillary Electrophoresis Analysis in biological fluids.High-resolution separation with minimal sample preparation. researchgate.netresearchgate.net
TLC Qualitative analysis and purity checks.Rapid separation of isomers and intermediates.

X-ray Crystallography and Cryo-EM Studies of Acetylcholinesterase-Pralidoxime Iodide Complexes

To visualize the interaction between pralidoxime and its target enzyme at an atomic level, X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are employed.

X-ray Crystallography: X-ray crystallography has been instrumental in revealing the three-dimensional structure of acetylcholinesterase and how pralidoxime binds to it. nih.gov Studies have determined the crystal structure of the ternary complex of aged soman-inhibited AChE with pralidoxime (2-PAM). nih.gov These structures show that in the aged conjugate, the orientation of the oxime group of pralidoxime is not suitable for a nucleophilic attack on the phosphorus atom of the organophosphate, explaining its inability to reactivate the aged enzyme. nih.gov The binding of pralidoxime to sarin-bound human AChE has a measured dissociation constant (Kd) of 25.72 μM. caymanchem.com These structural insights are crucial for the rational design of more effective reactivators. nih.gov

Cryo-Electron Microscopy (Cryo-EM): While specific cryo-EM studies focusing solely on the acetylcholinesterase-pralidoxime iodide complex are not as prevalent as X-ray crystallography studies, this technique is emerging as a powerful tool for studying the structure of large protein complexes in their near-native state. It holds the potential to provide further insights into the dynamic conformational changes of AChE upon binding to both organophosphates and reactivators like pralidoxime.

The combination of these advanced analytical and spectroscopic techniques provides a comprehensive understanding of this compound, from its basic chemical properties to its intricate interactions within a biological system. This knowledge is fundamental for ensuring the quality of the drug and for the development of next-generation antidotes.

In Vitro and Ex Vivo Research Models for Investigating Pralidoxime Iodide Mechanisms

Utilization of Isolated Cholinesterase Enzymes for Kinetic and Binding Studies

The foundational method for characterizing the efficacy of pralidoxime (B1201516) iodide is through in vitro kinetic studies using isolated cholinesterase enzymes, primarily acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE). hhs.govnih.gov These assays are crucial for determining the fundamental parameters of the reactivation process.

These studies have demonstrated that the effectiveness of pralidoxime is highly dependent on the chemical structure of the organophosphate that has inhibited the AChE. hhs.gov For instance, in vitro studies have shown that pralidoxime is more effective at reactivating AChE inhibited by certain nerve agents like sarin (B92409) and VX compared to others like soman (B1219632) or tabun (B1200054). hhs.govresearchgate.net The rate of "aging," a process where the phosphorylated enzyme undergoes a conformational change to a state that is resistant to reactivation, is another critical factor determined in these models. hhs.govnih.gov Pralidoxime is ineffective against aged enzyme, highlighting the time-dependency of its action. nih.govdrugbank.com

The following table summarizes findings from in vitro studies on the reactivation of OP-inhibited rat brain AChE by pralidoxime.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Rat Brain Acetylcholinesterase by Pralidoxime

Organophosphate Inhibitor Pralidoxime Concentration % Reactivation Reference
Paraoxon 10⁻³ M Sufficient Reactivation researchgate.net
Chlorpyrifos 10⁻³ M Sufficient Reactivation researchgate.net
VX 10⁻³ M Sufficient Reactivation researchgate.net
Russian VX 10⁻³ M Sufficient Reactivation researchgate.net
Sarin 10⁻³ M Sufficient Reactivation researchgate.net
Cyclosarin 10⁻³ M No Efficacy hhs.gov
Tabun 10⁻³ M No Efficacy hhs.gov

Data derived from studies on rat brain homogenates where "sufficient reactivation" indicates a measurable and significant restoration of enzyme activity as reported in the source. hhs.govresearchgate.net

Cell-Based Assays for Characterizing Pralidoxime Iodide Reactivation and Cellular Interactions

To bridge the gap between isolated enzyme kinetics and in vivo complexity, cell-based assays are employed. These models allow for the investigation of pralidoxime's ability to reactivate cholinesterase within a cellular environment, taking into account factors like cell membrane permeability. Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used for this purpose because they endogenously express AChE and provide a relevant neuronal context. nih.govresearchgate.netfrontiersin.org

In a typical experiment, SH-SY5Y cells are treated with an organophosphate inhibitor, followed by incubation with pralidoxime. nih.govresearchgate.net The level of AChE activity is then measured using methods like the highly sensitive Amplex Red fluorescence assay. nih.govresearchgate.net These studies have confirmed that pralidoxime can effectively reactivate inhibited AChE in intact neuronal cells. nih.gov

Furthermore, cell-based models are instrumental in studying the cellular interactions of pralidoxime beyond simple enzyme reactivation. For example, studies using human hepatocellular carcinoma (HepG2) and SH-SY5Y cells have investigated potential cytotoxic effects. frontiersin.orgacs.org Research has shown that at therapeutic concentrations, pralidoxime does not significantly impact cell metabolism (glycolysis or oxygen consumption), induce oxidant generation, or alter mitochondrial membrane potential, indicating a favorable profile in these specific in vitro systems. frontiersin.org

Transwell assays, using cell lines like Madin-Darby Canine Kidney (MDCK) cells or human brain microvascular endothelial cells (hBMECs), are used to specifically investigate the transport of pralidoxime across cellular barriers, which is a critical factor for its efficacy in the central nervous system.

Tissue Slice and Organotypic Culture Models in Mechanistic Investigations

More complex ex vivo models, such as tissue slices and organotypic cultures, offer a higher level of physiological relevance by preserving the three-dimensional architecture and synaptic connectivity of the tissue. soton.ac.uknih.govresearchgate.net Organotypic hippocampal slice cultures are a particularly valuable tool for studying the effects of neurotoxic compounds and potential antidotes in a context that maintains the intricate neuronal circuitry of the hippocampus. nih.govresearchgate.net

In these models, thin slices of brain tissue, often from the hippocampus of neonatal rats, are cultured for several weeks. researchgate.net To study pralidoxime's action, these cultured slices can be exposed to an organophosphate, followed by treatment with the reactivator. The functional recovery of synaptic transmission can be assessed using electrophysiological techniques, such as recording extracellular field potentials. soton.ac.uk This allows for a direct correlation between AChE reactivation and the restoration of neuronal function at the circuit level. soton.ac.uk

Cell viability and neuronal damage within these slices are often quantified using fluorescent markers like propidium (B1200493) iodide (PI). nih.govmdpi.comnih.gov Propidium iodide is a fluorescent agent that cannot cross the membrane of live cells, but binds to the DNA of dying cells, providing a quantitative measure of cell death. mdpi.comnih.gov This method allows researchers to assess the neuroprotective effects of pralidoxime by measuring the extent to which it can prevent or reduce neuronal death following organophosphate-induced excitotoxicity. researchgate.net Studies using these models have helped to characterize the neuroprotective capacity of various compounds against excitotoxic injury. researchgate.net

Use of Animal Models for Investigating Mechanistic Aspects of this compound Action (Excluding Clinical Outcomes)

Animal models are indispensable for investigating the integrated mechanistic aspects of this compound's action in a whole organism. While excluding clinical outcomes like survival rates, these models provide crucial data on tissue-specific enzyme reactivation, pharmacokinetics, and effects on neurotransmission.

Commonly used species include rats, guinea pigs, and non-human primates. hhs.govnih.gov Following exposure to an organophosphate, animals are treated with pralidoxime, and subsequent analyses focus on the mechanistic underpinnings of its effects. A key area of investigation is the differential reactivation of AChE in various tissues. For example, studies in guinea pigs have shown that pralidoxime can effectively restore AChE function in peripheral tissues and blood after exposure to agents like VX and sarin, but its ability to reactivate AChE in the brain is often limited due to its poor penetration of the blood-brain barrier. hhs.gov

Pharmacokinetic studies in animal models, such as rats, are performed to understand how pralidoxime is absorbed, distributed throughout the body, metabolized, and excreted. oup.comnih.gov These studies have established that pralidoxime is rapidly cleared from the plasma, primarily through renal excretion. nih.gov This rapid clearance has important implications for its mechanism, as maintaining a therapeutic concentration above a certain threshold (often cited as 4 mg/L) is necessary for effective enzyme reactivation. nih.govoup.com

Furthermore, advanced techniques like in vivo microdialysis can be used in animal models to measure real-time changes in neurotransmitter levels, such as acetylcholine (B1216132), in specific brain regions following organophosphate poisoning and pralidoxime treatment. This provides a direct mechanistic link between AChE reactivation and the normalization of synaptic acetylcholine levels.

Table 2: Chemical Compounds Mentioned

Compound Name Class/Function
This compound Acetylcholinesterase (AChE) Reactivator
Acetylcholinesterase (AChE) Enzyme
Butyrylcholinesterase (BChE) Enzyme
Acetylcholine Neurotransmitter
Atropine Anticholinergic Agent
Sarin Organophosphate Nerve Agent
Soman Organophosphate Nerve Agent
Tabun Organophosphate Nerve Agent
VX Organophosphate Nerve Agent
Cyclosarin Organophosphate Nerve Agent
Paraoxon Organophosphate Pesticide
Chlorpyrifos Organophosphate Pesticide
Propidium Iodide Fluorescent Dye/Cell Death Marker

Alternative Molecular Interactions and Non Cholinesterase Mediated Mechanisms of Pralidoxime Iodide Non Clinical Focus

Investigation of Pralidoxime (B1201516) Iodide's Direct Binding to Other Biological Targets

One of the most significant non-cholinesterase-mediated interactions involves the direct activation of presynaptic receptors. A study on the buccal ganglion of Aplysia californica demonstrated that pralidoxime sulfomethylate (contrathion) could transiently facilitate the quantal release of acetylcholine (B1216132). nih.gov This effect was prevented by the nicotinic receptor antagonist tubocurarine (B1210278) but not by the muscarinic antagonist atropine, suggesting that pralidoxime can directly activate presynaptic nicotinic-like receptors, thereby modulating neurotransmitter release independently of AChE reactivation. nih.gov This finding suggests that the therapeutic effects of pralidoxime in AChE poisoning might be more complex than solely enzyme reactivation. nih.gov

Furthermore, research into the broader class of bispyridinium compounds, to which some oxime reactivators belong, suggests a potential interaction with ion channels. Symmetrical bispyridinium compounds have been shown to act as open channel blockers of cation-selective ion channels, including the α7 nicotinic acetylcholine receptor (nAChR). acs.org These compounds, which are positively charged like pralidoxime, can physically occlude the channel pore, demonstrating noncompetitive, voltage-dependent inhibition. acs.org While this research was not on pralidoxime itself, it points to a potential mechanism for this class of molecules that warrants further investigation for pralidoxime.

In addition to receptor-mediated events, pralidoxime is known to detoxify certain organophosphates through direct chemical reaction, a mechanism independent of enzyme reactivation. hhs.govdrugbank.com It is also established that pralidoxime does not bind to plasma proteins or hemoglobin, allowing it to be freely distributed in the body's fluid compartments. nih.govnih.gov Some literature also refers to an endogenous anticholinergic effect of oximes, which would imply a direct or indirect interaction with muscarinic receptors. oup.com

Molecular Pathways of Oxidative Stress Modulation by Pralidoxime Iodide

Organophosphate poisoning is known to induce significant oxidative stress, characterized by the generation of reactive oxygen species (ROS) and subsequent damage to lipids and proteins. nih.govpreprints.org The role of pralidoxime in this context appears to be complex, with evidence suggesting both potential pro-oxidant activities and a capacity to modulate oxidative balance.

Pro-oxidant Properties and Mitochondrial Interactions: Research indicates that oximes, including pralidoxime, may exhibit pro-oxidant properties through their interaction with mitochondria. A study investigating the toxicity of oximes found that pralidoxime (2-PAM) significantly inhibited the activity of mitochondrial enzymes choline (B1196258) oxidase and cytochrome c oxidase. researchgate.net This inhibition of key respiratory chain enzymes can disrupt ATP generation and may lead to the production of excessive ROS, such as hydrogen peroxide (H₂O₂), within the mitochondria. researchgate.net This suggests that some of the toxicity associated with oximes could be linked to their ability to induce mitochondrial oxidative stress. researchgate.net

The iodide salt form of pralidoxime may also contribute to oxidative stress. nih.govscholarsresearchlibrary.com Studies have shown that high concentrations of iodide can induce the production of mitochondrial superoxide (B77818) and lead to oxidative stress, potentially through the inhibition of mitochondrial respiratory chain complexes I or III. nih.gov This raises the possibility that at high concentrations, the iodide component of this compound could contribute to an increased oxidative burden. scholarsresearchlibrary.com

Modulation of Organophosphate-Induced Oxidative Stress: Conversely, some studies have explored the ability of oximes to counteract the oxidative stress induced by organophosphates. In a study using the organophosphate dichlorvos (B1670471) (DDVP) in rats, the antioxidant properties of several oximes were evaluated. nih.gov The results showed that while oximes like K027, K203, and obidoxime (B3283493) were better at maintaining the oxidative balance in the brain, pralidoxime had a comparatively weaker effect. nih.gov This suggests that while pralidoxime may influence redox processes, its capacity as a direct antioxidant in vivo against organophosphate-induced oxidative stress is limited compared to other oximes. nih.gov The interplay between the potential pro-oxidant effects of the molecule itself and its ability to modulate the oxidative stress caused by the poison remains an area of active research.

Mechanisms of this compound's Influence on Neurotransmitter Systems Beyond Acetylcholine

The massive accumulation of acetylcholine during organophosphate poisoning leads to a cascade of downstream effects on other neurotransmitter systems, most notably the glutamatergic system. oup.comnih.gov While pralidoxime's primary contribution to normalizing these systems is by restoring AChE function, evidence points to more direct interactions.

The most direct evidence of pralidoxime influencing neurotransmitter systems beyond simple enzyme reactivation is its action on presynaptic nicotinic-like receptors, as demonstrated in Aplysia. nih.gov By directly binding to and activating these receptors, pralidoxime can facilitate the release of acetylcholine. nih.gov This receptor-mediated mechanism is distinct from its role in reactivating AChE and shows a direct modulatory effect on the mechanics of neurotransmission.

The overstimulation of the cholinergic system invariably leads to secondary effects, including glutamate-mediated excitotoxicity, which can cause seizures and neuronal damage. oup.com By reactivating AChE, pralidoxime helps to dampen the hypercholinergic activity, which in turn suppresses the subsequent glutamatergic excitotoxicity. oup.com While this is an indirect effect, it is a crucial mechanism by which pralidoxime influences the glutamatergic system and mitigates neuronal damage. Although some nerve agents have been shown to act directly on glutamate (B1630785) NMDA receptors, it is not yet clear if pralidoxime directly counteracts this specific interaction. oup.com

Compound Information Table

Compound NameClass/Function
This compoundAcetylcholinesterase (AChE) Reactivator
AcetylcholineNeurotransmitter
AtropineMuscarinic Antagonist
TubocurarineNicotinic Antagonist
ObidoximeAcetylcholinesterase (AChE) Reactivator
Dichlorvos (DDVP)Organophosphate Compound
GlutamateNeurotransmitter

Research Findings on Non-Cholinesterase Mechanisms of Pralidoxime

Mechanism CategorySpecific FindingKey Research DetailsReference Index
Direct Biological BindingActivates presynaptic nicotinic-like receptors to facilitate acetylcholine release.Observed in Aplysia californica; effect blocked by tubocurarine but not atropine. nih.gov
Direct Biological BindingDoes not bind to plasma proteins or hemoglobin.Allows for even distribution in body fluid compartments. nih.govnih.gov
Direct Biological BindingDirectly detoxifies certain organophosphates by chemical reaction.A mechanism independent of enzyme reactivation. hhs.govdrugbank.com
Oxidative Stress ModulationInhibits mitochondrial enzymes (choline oxidase, cytochrome c oxidase).May lead to production of reactive oxygen species (ROS), suggesting a pro-oxidant effect. researchgate.net
Oxidative Stress ModulationThe iodide component may induce ROS production at high concentrations.High levels of iodide can inhibit mitochondrial respiratory chain complexes. scholarsresearchlibrary.comnih.gov
Oxidative Stress ModulationShows weaker ability to maintain oxidative balance in the brain compared to other oximes.Studied in rats poisoned with dichlorvos (DDVP). nih.gov
Influence on Other NeurotransmittersIndirectly suppresses glutamate-mediated excitotoxicity.By reactivating AChE, it reduces the hypercholinergic activity that triggers excitotoxicity. oup.com

Future Directions and Emerging Research Paradigms for Pralidoxime Iodide Chemistry and Mechanism

Development of Next-Generation Computational Tools for Oxime Design

The design of more effective oxime reactivators is increasingly reliant on advanced computational tools that can predict and simulate molecular interactions with high accuracy. nih.gov These next-generation tools are moving beyond simple docking studies to incorporate more dynamic and complex models of enzyme-inhibitor-reactivator interactions.

One of the key advancements is the use of combined quantum mechanics/molecular mechanics (QM/MM) simulations. acs.orgrsc.org These hybrid methods allow for a highly detailed quantum mechanical treatment of the active site where the chemical reaction of reactivation occurs, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach provides crucial insights into the transition states and energy barriers of the reactivation reaction, which are critical for designing oximes with lower activation energies and thus higher reactivation rates. rsc.org For instance, QM/MM simulations have been used to explore the impact of methyl substituents on pralidoxime (B1201516) analogs, revealing how these modifications can increase the nucleophilicity of the oxime and lower the energy barrier for reactivation. acs.org

Molecular dynamics (MD) simulations are also becoming indispensable for understanding the complete pathway of an oxime reactivator, from its entry into the acetylcholinesterase (AChE) gorge to its binding at the catalytic site and the eventual release of the regenerated enzyme. chula.ac.th These simulations can reveal the critical role of specific amino acid residues in guiding the oxime to its target and can help in designing analogues with improved binding affinity and orientation. chula.ac.th For example, MD simulations have shown that certain aromatic amino acids within the AChE active site play a crucial role in the binding of pralidoxime analogs. chula.ac.th

Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to correlate the structural features of oximes with their reactivation efficacy. mdpi.com By identifying key molecular descriptors that influence activity, QSAR can be used to screen large virtual libraries of potential oxime candidates, prioritizing those with the highest predicted efficacy for synthesis and experimental testing. mdpi.com The integration of machine learning algorithms with these computational methods is also a promising future direction, potentially enabling the rapid and accurate screening of vast chemical spaces for novel AChE inhibitors and reactivators. acs.org

These computational approaches are not only accelerating the design of new oximes but are also providing a deeper understanding of the molecular determinants of their efficacy. capes.gov.br The close agreement between in silico predictions and in vivo experimental data has demonstrated the value of these computer models in simulating the efficacy of oximes in different poisoning scenarios. nih.gov

Table 1: Computational Tools in Oxime Design

Computational ToolApplication in Oxime DesignKey FindingsCitations
Quantum Mechanics/Molecular Mechanics (QM/MM) Elucidating the reactivation mechanism at the quantum level; calculating activation energies.Methyl-substituted 2-PAM analogs show lower activation energy for reactivation. Neutral oximes can have lower activation energies than cationic ones like pralidoxime. acs.orgrsc.org
Molecular Dynamics (MD) Simulations Simulating the binding and unbinding pathways of oximes in the AChE active site; refining docking results.Identified key amino acid residues (e.g., Y341) that determine the binding mode of pralidoxime. Confirmed improved conformation of newly designed analogs. chula.ac.thacs.org
Molecular Docking Predicting the binding orientation and affinity of novel oximes within the AChE active site.Screened and identified novel oximes with better binding energies than pralidoxime. brieflands.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the reactivation potency of oximes based on their chemical structure.Can be applied to derive hazard and exposure data for new chemical entities. mdpi.com
Machine Learning (ML) Rapidly screening large chemical databases for potential AChE inhibitors and reactivators.Trained models can accurately predict the binding affinity of ligands to AChE. acs.org

Exploration of Novel Chemical Analogues of Pralidoxime Iodide with Tailored Reactivity

The quest for more effective acetylcholinesterase (AChE) reactivators has led to the exploration of a wide array of novel chemical analogues of pralidoxime. acs.org The primary goals of these synthetic efforts are to improve reactivation potency against a broader spectrum of organophosphorus (OP) agents, enhance penetration of the blood-brain barrier (BBB), and increase stability. acs.orgtandfonline.com

One promising area of research is the synthesis of halogenated pralidoxime analogues . The introduction of halogen atoms at different positions on the pyridinium (B92312) ring can modulate the electronic properties of the oxime, potentially lowering its pKa and enhancing the formation of the more nucleophilic oximate anion. acs.org For example, a series of C3 and C5 halogenated oximes have been synthesized and evaluated. C3-substituted oximes, in particular a C3 fluorinated analogue, showed higher reactivation ability for certain OP-inhibited cholinesterases compared to pralidoxime. acs.org

Another significant direction is the development of uncharged oxime reactivators . capes.gov.brnih.gov Unlike the permanently charged quaternary pyridinium structure of pralidoxime, which limits its ability to cross the BBB, uncharged oximes are designed to be more lipophilic and thus more capable of reaching the central nervous system (CNS). capes.gov.brtandfonline.com Research has focused on structures like N-substituted 2-hydroxyiminoacetamido alkylamines and triazole salicylaldoxime (B1680748) derivatives. rsc.orgcapes.gov.br Computational and in vitro studies have shown that some of these uncharged analogues can efficiently reactivate OP-inhibited AChE, sometimes outperforming pralidoxime. rsc.orgcapes.gov.br

Researchers are also exploring novel scaffolds beyond the traditional pyridinium ring. For instance, oximes based on the Cinchona alkaloid structure have been synthesized and tested. mdpi.com While these particular compounds showed more promise in reactivating butyrylcholinesterase (BChE) than AChE, this approach highlights the potential for discovering new reactivator classes by exploring diverse chemical frameworks. mdpi.com

The development of bis-oxime compounds , which contain two oxime groups, is another area of active investigation. nih.gov The rationale is that having two potential nucleophilic sites could enhance reactivation kinetics. Indeed, some novel uncharged bis-oximes have demonstrated faster in vitro reactivation of sarin-, VX-, cyclosarin-, and paraoxon-inhibited human AChE compared to their monoxime counterparts. nih.gov

The table below summarizes the reactivation efficacy of some of these novel analogues compared to standard oximes.

Table 2: In Vitro Reactivation Efficacy of Novel Pralidoxime Analogues

Analogue TypeSpecific Compound ExampleTarget EnzymeInhibitorReactivation EfficacyCitation
Halogenated Pralidoxime C3 Fluorinated Analogue (Oxime 4)hrAChENEMP, NIMP, NEDPA, POXHigher than pralidoxime for all tested surrogates acs.org
Halogenated Pralidoxime C3 Brominated Analogue (Oxime 6)hrBChENEMPAlmost two times more effective than pralidoxime acs.org
Uncharged Monoxime RS194BhAChESarin (B92409), Cyclosarin, VX, ParaoxonSeveral-fold improvement over earlier uncharged leads (e.g., RS41A) capes.gov.br
Uncharged Bis-oxime LG-703, LG-804 (homopiperazine bis-oximes)hAChESarin, Cyclosarin, VX, ParaoxonMore efficient reactivators than the uncharged monoxime RS194B osti.gov
Nitrone-based Oxime Compound 5BhAChEParaoxonReactivation ability of 7.8% at 100 µM (less than pralidoxime at 11.2%) brieflands.com
Cinchona-based Oxime C1, C2, C3hBChEVarious OPsReactivated up to 70% of BChE activity mdpi.com

Integration of Multi-Omics Approaches in Elucidating this compound’s Systems-Level Molecular Effects

Future research into this compound is poised to move beyond its primary role as an acetylcholinesterase (AChE) reactivator to understand its broader, systems-level molecular effects. The integration of multi-omics approaches—such as genomics, proteomics, and metabolomics—offers a powerful paradigm for achieving this holistic view. These technologies can provide an unbiased, comprehensive snapshot of the global changes in genes, proteins, and metabolites following pralidoxime administration, both alone and in the context of organophosphate (OP) poisoning.

While research directly applying multi-omics to pralidoxime is still emerging, the principles are well-established in toxicology and pharmacology. For instance, proteomics could identify novel protein targets of pralidoxime or proteins whose expression is altered as a downstream consequence of AChE reactivation or as an off-target effect. This could help explain some of the drug's observed side effects or reveal unexpected therapeutic actions.

Metabolomics, the large-scale study of small molecules, could map the metabolic perturbations caused by OP poisoning and how they are restored or altered by pralidoxime treatment. This could lead to the discovery of novel biomarkers for poisoning severity and therapeutic response. For example, alterations in energy metabolism, neurotransmitter pathways, or lipid profiles could be tracked.

Genomic studies could investigate how genetic variations in enzymes, transporters, or the AChE target itself influence an individual's response to pralidoxime therapy. This could pave the way for personalized medicine approaches in the treatment of OP poisoning, where dosing and choice of reactivator are tailored to a patient's genetic profile.

The integration of these different "omics" datasets, often referred to as systems biology, can provide a more complete picture of the drug's mechanism of action and its impact on the entire biological system. nih.gov This approach is crucial for identifying unknown targets and toxicity mechanisms, which is a key area for future development in treating OP poisoning. tandfonline.com By understanding the complex interplay between pralidoxime and various biological pathways, researchers can work towards developing more effective and safer therapeutic strategies.

Theoretical Expansion of this compound’s Role in Enzyme Catalysis Mimicry

Beyond its established role as a reactivator of inhibited acetylcholinesterase (AChE), pralidoxime and other pyridinium oximes are recognized for their ability to act as catalysts that mimic the function of hydrolytic enzymes. researchgate.net This "esterase-like" activity, where the oxime itself hydrolyzes ester substrates, represents a fascinating area of theoretical and experimental research. The catalytic action is generally understood to occur in two main stages: an initial oximolysis (acetylation of the oxime) followed by the hydrolysis of the oxime-ester intermediate (deacetylation), which regenerates the oxime. researchgate.net

Computational studies, particularly using quantum chemical models, are providing unprecedented insight into the complete reaction mechanism and the associated free energy profiles. researchgate.net These theoretical models can dissect the catalytic cycle, identifying the rate-limiting steps and the structural features that contribute to catalytic efficiency. For instance, computational analysis has helped to elucidate the transition states involved in both the acetylation and deacetylation stages of acetylcholine (B1216132) hydrolysis mediated by pyridinium-4-oximes. researchgate.net

This research has significant implications. A deeper understanding of pralidoxime's intrinsic catalytic activity could lead to the design of new, more efficient "catalytic scavengers" for organophosphates. These molecules would not only reactivate inhibited enzymes but could also directly neutralize the poison in the bloodstream before it reaches its target. The ability of oximes to hydrolyze acetylthiocholine, a common substrate used in AChE activity assays, underscores their inherent esterolytic potency. researchgate.net

Furthermore, exploring the enzyme mimicry of pralidoxime contributes to the broader field of bio-inspired catalysis. By studying how a relatively small molecule like pralidoxime can replicate the catalytic function of a complex enzyme, researchers can derive fundamental principles for the design of novel artificial enzymes for a variety of chemical transformations. The key to their enhanced reactivity compared to common nucleophiles lies in the "alpha-effect," where the presence of a nitrogen atom with an unshared pair of electrons adjacent to the nucleophilic oxygen atom significantly boosts its reactivity. researchgate.net This theoretical framework provides a basis for developing new classes of nucleophilic catalysts with tailored properties.

Q & A

Q. What is the mechanism of pralidoxime iodide in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus compounds?

this compound reactivates AChE through nucleophilic attack by its oxime moiety on the phosphorus center of organophosphorus inhibitors, displacing the phosphoryl group and restoring enzymatic activity. This mechanism is pH-dependent, requiring a deprotonated oxime group for optimal reactivity. Researchers should validate reactivation kinetics using in vitro AChE inhibition-reactivation assays under controlled pH conditions (7.4–8.0) .

Q. How can researchers assess the reactivation efficiency of this compound in vitro?

Electrochemical platforms, such as gold nanosphere-immobilized AChE electrodes, are effective for quantifying reactivation efficiency. Post-inhibition treatment with this compound (1 mM) restores 90% of the original current response in methyl parathion-inhibited systems. Parallel measurements of cholinesterase activity via Ellman’s assay or HPLC-based methods are recommended for cross-validation .

Q. What are the key physicochemical properties of this compound relevant to its pharmacokinetic profile?

Critical properties include:

  • LogP : -2.67680 (high hydrophilicity, limiting blood-brain barrier penetration)
  • PSA : 36.47000 Ų (polar surface area affecting solubility)
  • Molecular weight : 264.06 g/mol (small molecule with moderate tissue distribution) These parameters inform solvent selection for in vivo studies and formulation design .

Advanced Research Questions

Q. How should researchers address contradictory clinical trial data on the efficacy of this compound in organophosphate poisoning?

Conflicting human studies highlight the need for standardized protocols. For example, a continuous infusion (1 g/hour for 48 hours) improved outcomes in moderate poisoning, while the WHO-recommended regimen (2 g loading + 500 mg/hour infusion) showed no benefit in severe cases. Researchers should stratify trials by poison type (e.g., paraoxon vs. dichlorvos), severity, and biomarker-guided dosing (e.g., red blood cell AChE levels) to resolve discrepancies .

Q. What methodological considerations are critical when optimizing this compound’s reactivation protocols for aged AChE-phosphorus complexes?

Aged complexes (irreversible inhibition) require time-dependent studies to assess pralidoxime’s window of efficacy. Preclinical models suggest administering multiple doses over 72 hours to counteract aging. Use NMR or X-ray crystallography to analyze structural changes in AChE after aging and correlate with reactivation failure .

Q. What advanced analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

Chaotropic chromatography using C18 columns with mobile-phase modifiers (e.g., sodium 1-octanesulfonate and tetraethylammonium chloride) enhances resolution. Validate methods per USP guidelines, ensuring detection limits ≤10 ng/mL for low-concentration in vivo samples .

Q. How can structural modifications of this compound enhance blood-brain barrier penetration without compromising reactivation efficacy?

Reducing the pyridinium ring’s positive charge (e.g., via prodrug formulations) may improve CNS permeability. Test analogs in in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and validate reactivation capacity using brain-specific AChE isoforms .

Q. What experimental models are suitable for evaluating this compound’s efficacy in reversing neurotoxicity induced by nerve agents?

Combine in vitro models (e.g., human neuroblastoma cells expressing AChE) with in vivo rodent studies exposed to sarin or VX. Measure neuromuscular junction recovery via electromyography and correlate with pralidoxime’s plasma concentration-time profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.